

# 4-Chloro-6-iodoquinazoline physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

[Get Quote](#)

## An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

For researchers, scientists, and professionals in drug development, **4-Chloro-6-iodoquinazoline** is a pivotal heterocyclic compound. Its unique structure, featuring both chlorine and iodine substituents, makes it a versatile intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry.

## Physical and Chemical Properties

**4-Chloro-6-iodoquinazoline** is a solid compound at room temperature, appearing as a light brown to dark grey powder.<sup>[1][2]</sup> It is characterized by its hygroscopic nature, requiring storage under an inert atmosphere to maintain its stability.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **4-Chloro-6-iodoquinazoline** are summarized in the table below for easy reference.

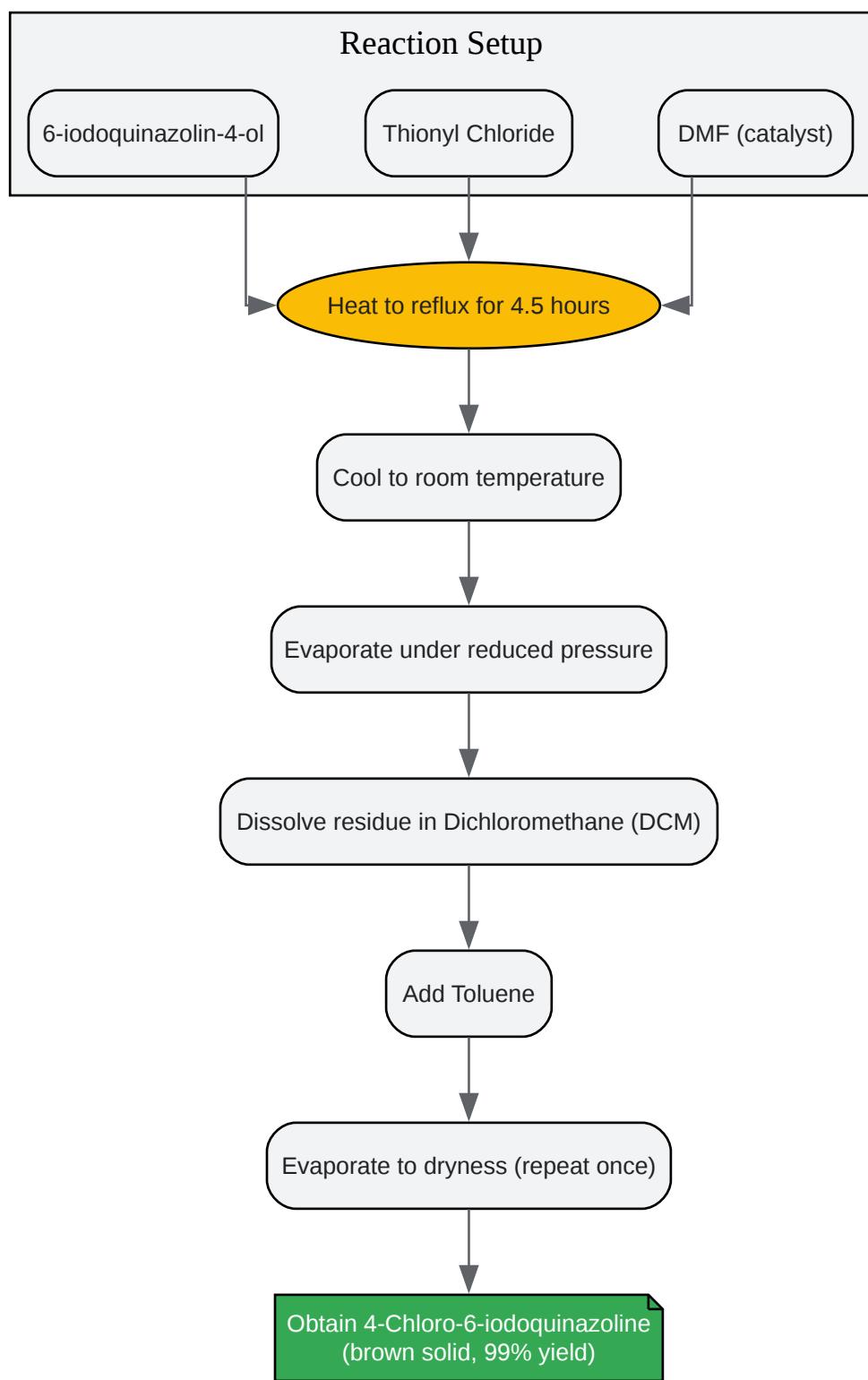
| Property          | Value                                                | Source(s)                                                   |
|-------------------|------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 98556-31-1                                           | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> ClIN <sub>2</sub>      | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 290.49 g/mol                                         | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance        | Light Brown to Dark Grey Solid                       | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point     | 175.0 to 179.0 °C                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point     | 363.2 ± 22.0 °C (Predicted)                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Density           | 2.017 ± 0.06 g/cm <sup>3</sup> (Predicted)           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Solubility        | Slightly soluble in Chloroform and heated Methanol.  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Stability         | Hygroscopic                                          | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| pKa               | 0.15 ± 0.30 (Predicted)                              | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| XLogP3            | 3.2                                                  | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Storage           | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Chemical Reactivity and Applications

**4-Chloro-6-iodoquinazoline** serves as a crucial building block in organic synthesis, primarily due to the reactivity of its halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic substitution by reagents such as amines and alcohols.[\[5\]](#) The iodine atom at the 6-position can readily participate in coupling reactions and other substitution reactions, allowing for further functionalization of the quinazoline core.[\[5\]](#)

This dual reactivity makes it a highly valuable intermediate in medicinal chemistry. Its most prominent application is in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[\[1\]](#)[\[5\]](#) Beyond Lapatinib, it is utilized in the development of novel anticancer and antimicrobial agents, as well as in the exploration of new quinazoline-based drug candidates.[\[6\]](#) Researchers leverage its structure to develop compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The

compound also finds use in the agrochemical industry as a precursor for herbicides and pesticides.[6]


## Experimental Protocols: Synthesis of 4-Chloro-6-iodoquinazoline

Several methods for the synthesis of **4-Chloro-6-iodoquinazoline** have been reported. Below are detailed protocols for two common synthetic routes.

### Method 1: Synthesis from 6-iodoquinazolin-4-ol using Thionyl Chloride

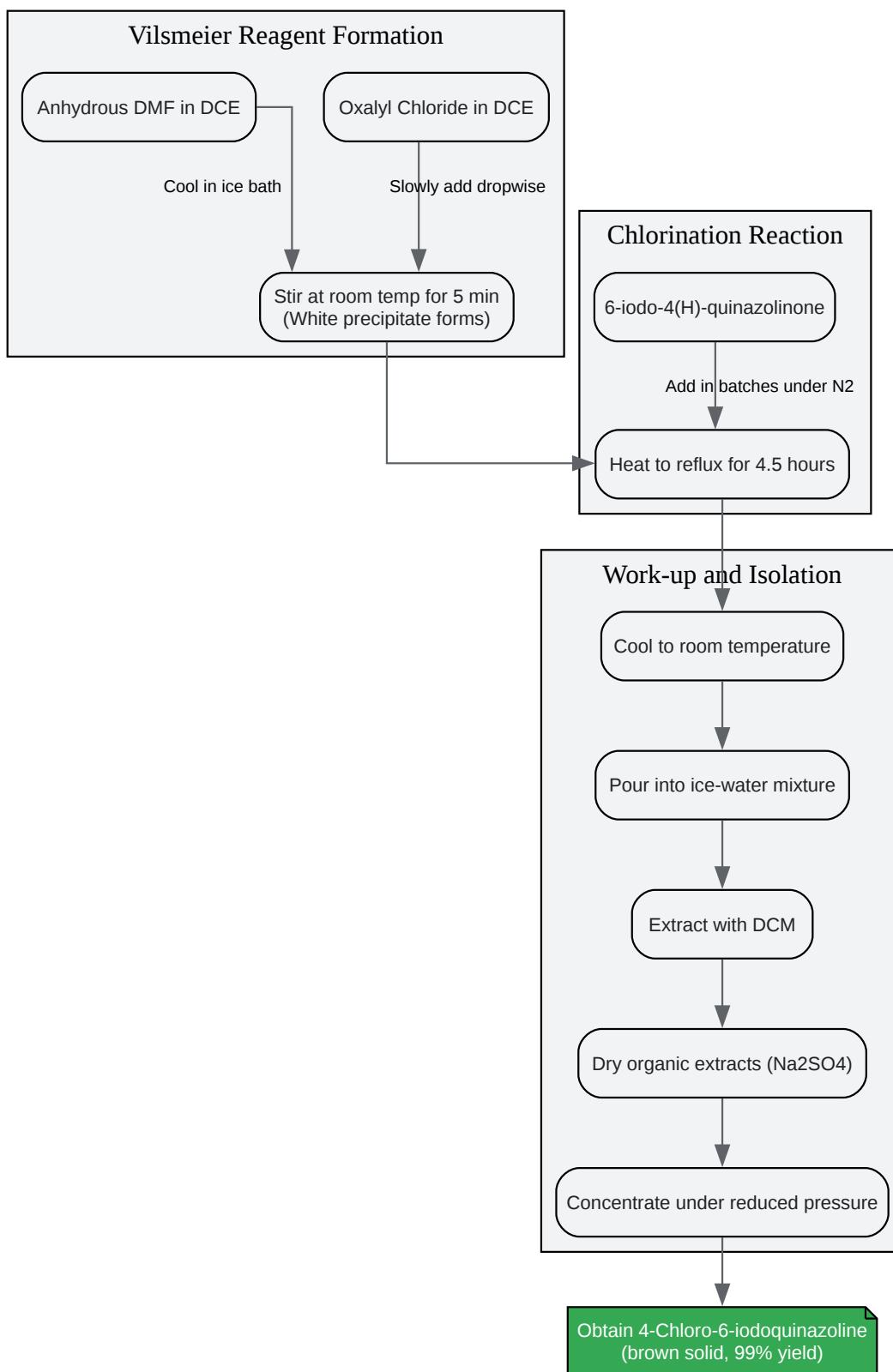
This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride with dimethylformamide (DMF) as a catalyst.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Chloro-6-iodoquinazoline** via Thionyl Chloride.


**Procedure:**

- Slowly add dimethylformamide (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).[\[5\]](#)
- Immediately heat the mixture to reflux and maintain for 4.5 hours.[\[5\]](#)
- Cool the reaction mixture to room temperature.[\[5\]](#)
- Evaporate the mixture to dryness under reduced pressure.[\[5\]](#)
- Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL).[\[5\]](#)
- Evaporate the solution to dryness under reduced pressure and repeat this dissolution and evaporation step once more to ensure complete removal of thionyl chloride.[\[5\]](#)
- The final product, **4-chloro-6-iodoquinazoline**, is obtained as a brown solid with a 99% yield.[\[5\]](#)

## Method 2: Synthesis from 6-ido-4(H)-quinazolinone using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination step.

**Experimental Workflow:**

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Chloro-6-iodoquinazoline** via Oxalyl Chloride.

**Procedure:**

- Add anhydrous dimethylformamide (DMF, 3.20 ml) to a stirred solution of 1,2-dichloroethane (DCE, 10 ml) under a nitrogen atmosphere and cool in an ice water bath.[1][7]
- Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.[1][7]
- After the addition is complete, remove the ice water bath and continue stirring at room temperature for 5 minutes.[1][7]
- Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches to the reaction mixture.[7]
- Heat the mixture to reflux and maintain for 4.5 hours.[7]
- Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approx. 300 ml).[1][7]
- Extract the aqueous layer with dichloromethane (DCM, approx. 500 ml), followed by two additional extractions with DCM (2 x 50 ml).[1][7]
- Combine the organic extracts, dry with anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.[1][7]
- This yields 5.2 g (99% yield) of **4-chloro-6-iodoquinazoline** as a brown solid.[1][7]

## Safety Information

**4-Chloro-6-iodoquinazoline** is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4] It may also cause respiratory irritation (H335).[4] Standard laboratory safety precautions, including the use of protective gloves, eye protection, and a dust mask, should be employed when handling this compound.[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [m.chemicalbook.com]
- 2. 4-Chloro-6-iodoquinazoline | 98556-31-1 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]
- To cite this document: BenchChem. [4-Chloro-6-iodoquinazoline physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131391#4-chloro-6-iodoquinazoline-physical-and-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)